molecular formula C₂₈H₃₃N₇O₂ B560133 Osimertinib CAS No. 1421373-65-0

Osimertinib

货号 B560133
CAS 编号: 1421373-65-0
分子量: 499.61
InChI 键: DUYJMQONPNNFPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Osimertinib, also known as Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . It is used to treat non-small cell lung cancer (NSCLC) in patients who have certain types of abnormal epidermal growth factor (EGFR) genes . This medicine is used to prevent NSCLC from coming back in patients whose tumor has been removed by surgery .


Synthesis Analysis

Osimertinib was synthesized by an improved and highly efficient protocol, revisiting the classical synthetic process and modifying parameters, such as solvents, temperature, reagents, and reaction time . A cost-effective, environmentally friendly methodology for the synthesis of osimertinib was established, which gave shorter reaction times, saved labor by eliminating purification steps through column chromatography, and enhanced yields .


Molecular Structure Analysis

Osimertinib is a mono-anilino-pyrimidine compound that corresponds to the molecular formula C28H33N7O2 and possesses a molecular weight of 596 g/mol . Osimertinib irreversibly binds to mutant EGFR via its acrylamide group that forms a covalent bond with the Cys797 residue located in the ATP-binding site of mutant EGFR .


Chemical Reactions Analysis

Osimertinib is a third-generation EGFR inhibitor that is highly selective for EGFR-activating mutations as well as the EGFR T790M mutation in patients with advanced NSCLC with EGFR oncogene addiction .


Physical And Chemical Properties Analysis

Osimertinib corresponds to the molecular formula C28H33N7O2 and possesses a molecular weight of 596 g/mol .

科研应用

  1. 药代动力学研究和有效测量方法:一项研究开发了一种原始方法,利用超高效液相色谱-飞行时间质谱(UPLC-TOF-MS)在大鼠血浆中定量奥西美替尼。该方法表现出特异性、准确性和精密度,并成功应用于大鼠的药代动力学 (Song-tao Dong et al., 2018)

  2. 肺癌耐药机制评估:另一项研究专注于了解EGFR T790M阳性肺癌对奥西美替尼获得性耐药的分子机制。研究发现,T790M突变的丧失与一系列竞争性耐药机制相关,并与早期耐药相关 (G. Oxnard et al., 2018)

  3. 非小细胞肺癌(NSCLC)中的耐药机制研究:奥西美替尼在晚期EGFR突变NSCLC中的耐药机制涵盖了EGFR依赖和EGFR非依赖途径。该研究讨论了对抗耐药的潜在方法,包括针对MET/HER2扩增和新型融合事件的靶向治疗 (A. Leonetti et al., 2019)

  4. 在脑脊液转移中的应用:一项针对EGFR突变晚期NSCLC脑脊液转移患者的研究显示,奥西美替尼在中枢神经系统中显示出治疗效果,并具有可管理的安全性 (J. Yang et al., 2019)

  5. 与铂类-培美曲塞在肺癌中的比较:一项比较奥西美替尼与T790M阳性晚期NSCLC患者使用铂类化疗加培美曲塞的疗效发现,奥西美替尼在特别是对于有中枢神经系统转移的患者中具有显著更高的疗效 (T. Mok等,2017)

  6. EGFR突变晚期NSCLC的一线治疗:一项试验评估奥西美替尼作为未经治疗的EGFR突变阳性晚期NSCLC的一线治疗,证明其相对于标准EGFR酪氨酸激酶抑制剂具有更优越的疗效 (J. Soria等,2018)

  7. 奥西美替尼代谢和与药物相互作用的研究:进行了研究以了解奥西美替尼的代谢和与其他药物的相互作用,强调了各种酶在其代谢中的作用以及对肺癌治疗的潜在影响 (A. MacLeod et al., 2018)

  8. 血脑屏障通透性的临床前研究:使用临床前模型比较奥西美替尼与其他EGFR酪氨酸激酶抑制剂的血脑屏障通透性,证明其在大脑中的显著暴露,支持其用于治疗EGFR突变脑转移的持续临床评估 (N. Colclough等,2020)

Safety And Hazards

Osimertinib can cause a serious heart problem. Your risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . Other drugs may affect osimertinib, including prescription and over-the-counter medicines, vitamins, and herbal products .

未来方向

The development of tyrosine kinase inhibitors (TKIs) targeting the mutant epidermal growth factor receptor (EGFR) protein initiated the success story of targeted therapies in non-small-cell lung cancer (NSCLC). Despite durable responses in patients with advanced NSCLC, resistance to osimertinib, similar to other targeted therapies, inevitably develops . Understanding the mechanisms of resistance, including both EGFR-dependent and -independent molecular pathways, as well as their therapeutic potential, represents an unmet need in thoracic oncology . Differential resistance mechanisms develop when osimertinib is administered in a first-line versus second-line setting, indicating the importance of selection pressure and clonal evolution of tumor cells .

性质

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYJMQONPNNFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025961
Record name Osimertinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Osimertinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that binds to certain mutant forms of EGFR (T790M, L858R, and exon 19 deletion) that predominate in non-small cell lung cancer (NSCLC) tumours following treatment with first-line EGFR-TKIs. As a third-generation tyrosine kinase inhibitor, osimertinib is specific for the gate-keeper T790M mutation which increases ATP binding activity to EGFR and results in poor prognosis for late-stage disease. Furthermore, osimertinib has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity. Compared to wild-type EGFR, osimertinib has 200 times higher affinity for EGFR molecules with the L858R/T790M mutation _in vitro_.
Record name Osimertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09330
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Osimertinib

CAS RN

1421373-65-0
Record name Osimertinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421373-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osimertinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osimertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09330
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Osimertinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSIMERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C06JJ0Z2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of acryloyl chloride (34.5 mg, 0.38 mmol) in CH2Cl2 (1 mL) was added dropwise to a stirred mixture of N1-(2-dimethylaminoethyl)-5-methoxy-N1-methyl-N4-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine (Intermediate 100, 170 mg, 0.38 mmol) and DIPEA (0.073 mL, 0.42 mmol) in CH2Cl2 (5 mL), which was cooled in an ice/water bath. The mixture was stirred for 1.5 h and then diluted with CH2Cl2 (25 mL) and washed with sat.NaHCO3 (50 mL). The aqueous washes were extracted with CH2Cl2 (2×25 mL). The combined organic solutions were dried (MgSO4) and concentrated in vacuo. Purification by FCC, eluting with 0-4% 7N methanolic ammonia in CH2Cl2 gave the title compound (75 mg, 39%) as a cream solid after trituration with diethyl ether; 1H NMR: 2.21 (6H, s), 2.29 (2H, t), 2.72 (3H, s), 2.89 (2H, t), 3.86 (3H, s), 3.92 (3H, s), 5.77 (1H, dd), 6.27 (1H, dd), 6.43 (1H, dd), 7.04 (1H, s), 7.15 (1H, t), 7.20-7.27 (2H, m), 7.53 (1H, d), 7.91 (1H, s), 8.24 (1H, d), 8.33 (1H, d), 8.68 (1H, s), 9.14 (1H, s), 10.22 (1H, s); m/z: ES+ MH+ 500.42.
Quantity
34.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.073 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
39%

Synthesis routes and methods II

Procedure details

To a stirred solution of N1-(2-dimethylaminoethyl)-5-methoxy-N1-methyl-N4-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine (Intermediate 100, 10 g, 21.32 mmol) in THF (95 mL) and water (9.5 mL) at 0° C. was added the 3-chloropropanoyl chloride (3.28 g, 25.59 mmol). The mixture was stirred at r.t. for 15 minutes then NaOH (3.48 g, 85.28 mmol) was added. The resulting mixture was heated to 65° C. for 10 h. The mixture was then cooled to r.t. and CH3OH (40 mL) and water (70 mL) were added. The resulting mixture was stirred overnight. The resulting solid was collected by filtration, washed with water (25 mL) and dried at 50° C. for 12 h to give the title compound (7.0 g, 94%) as a solid form identified herein as polymorphic Form D. 1H NMR: 2.69 (3H, s) 2.83 (6H, d) 3.35 (4H, s) 3.84 (3H, s) 3.91 (3H, s) 5.75 (1H, d) 6.28 (1H, d) 6.67 (1H, dd) 7.05-7.23 (2H, m) 7.29 (1H, t) 7.43 (1H, d) 7.56 (1H, d) 8.21 (2H, s) 8.81 (1H, s) 9.47 (1H, s) 9.52 (1H, s) ES+ MH+ 500.26.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Name
Quantity
9.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.48 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods III

Procedure details

To a stirred solution of 3-chloro-N-[2-[2-dimethylaminoethyl(methyl)amino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]propanamide (Intermediate 174, 31.5 g, 58.76 mmol) in acetonitrile (310 mL) was added triethylamine (17.84 g, 176.28 mmol) at r.t. The resulting mixture was heated to 80° C. for 6 h then cooled to r.t. Water (130 mL) was then added and the mixture stirred for 12 h. The mixture was then filtered, washed with a mixture of water and acetonitrile (160 mL, 1:1) and dried at 50° C. for overnight to give the title compound (19.2 g, 94%) as a solid form identified herein as polymorphic form D. 1H NMR: 2.69 (3H, s), 2.83 (6H, d), 3.35 (4H, s), 3.84 (3H, s), 3.91 (3H, s), 5.75 (1H, d), 6.28 (1H, d), 6.67 (1H, dd), 7.05-7.23 (2H, m), 7.29 (1H, t), 7.43 (1H, d), 7.56 (1H, d), 8.21 (2H, s), 8.81 (1H, s), 9.47 (1H, s), 9.52 (1H, s), m/z: ES+ MH+ 500.26.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.84 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two
Yield
94%

Citations

For This Compound
33,300
Citations
U Malapelle, B Ricciuti, S Baglivo, F Pepe… - Small Molecules in …, 2018 - Springer
… On this basis, osimertinib has proven more efficacious than … More recently, in another phase 3 trial, osimertinib outperformed … and clinical development of osimertinib, briefly touching …
Number of citations: 25 link.springer.com
C Lazzari, V Gregorc, N Karachaliou… - Journal of Thoracic …, 2020 - ncbi.nlm.nih.gov
… Moreover, osimertinib has shown significant central nervous system (CNS) activity and a … osimertinib, the mechanisms of acquired resistance identified in patients receiving osimertinib …
Number of citations: 60 www.ncbi.nlm.nih.gov
S Schmid, JJN Li, NB Leighl - Lung Cancer, 2020 - Elsevier
… -mutations disrupting the osimertinib binding through … osimertinib treatment and recently published early trials show promising results for combination of MET-inhibitors with osimertinib …
Number of citations: 92 www.sciencedirect.com
SS Ramalingam, J Vansteenkiste… - … England Journal of …, 2020 - Mass Medical Soc
… , those who received osimertinib had longer overall survival than … for osimertinib was similar to that of the comparator EGFR-TKIs, despite a longer duration of exposure in the osimertinib …
Number of citations: 810 www.nejm.org
JC Soria, Y Ohe, J Vansteenkiste… - New England journal …, 2018 - Mass Medical Soc
… We compared osimertinib with standard EGFR-TKIs in … was significantly longer with osimertinib than with standard EGFR… two groups: 80% with osimertinib and 76% with standard EGFR-…
Number of citations: 034 www.nejm.org
YL Wu, M Tsuboi, J He, T John, C Grohe… - New England journal …, 2020 - Mass Medical Soc
… osimertinib group and 343 to the placebo group). At 24 months, 90% of the patients with stage II to IIIA disease in the osimertinib … 89% of the patients in the osimertinib group (95% CI, 85 …
Number of citations: 200 www.nejm.org
TS Mok, YL Wu, MJ Ahn, MC Garassino… - … England Journal of …, 2017 - Mass Medical Soc
Background Osimertinib is an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that is selective for both EGFR-TKI sensitizing and T790M resistance mutations in …
Number of citations: 160 www.nejm.org
SL Greig - Drugs, 2016 - Springer
… Osimertinib has been designed to target the EGFR T790M … In November 2015, the tablet formulation of osimertinib was granted … of osimertinib leading to this first approval for NSCLC. …
Number of citations: 256 link.springer.com
SS Ramalingam, Y Cheng, C Zhou, Y Ohe… - Annals of …, 2018 - annalsofoncology.org
… study (NCT02296125), osimertinib showed superior efficacy … osimertinib in pts who progressed during the FLAURA study. … ) were randomised 1: 1 to osimertinib 80 mg once daily (QD; n…
Number of citations: 331 www.annalsofoncology.org
A Leonetti, S Sharma, R Minari, P Perego… - British journal of …, 2019 - nature.com
… the osimertinib arm was found. These data were concordant with the pharmacodynamic activity of osimertinib: considering that osimertinib … of T790M under osimertinib treatment was not …
Number of citations: 752 www.nature.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。